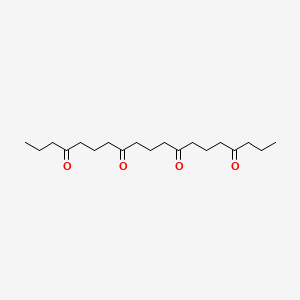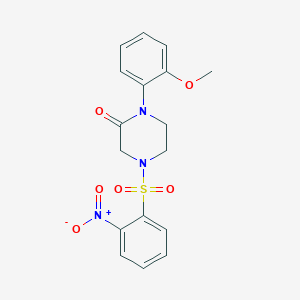
1-(2-Methoxyphenyl)-4-(2-nitrophenylsulfonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone is a complex organic compound characterized by its unique molecular structure, which includes a piperazinone core substituted with methoxyphenyl and nitrophenylsulfonyl groups
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under controlled conditions.
Substitution Reactions: The methoxyphenyl and nitrophenylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitrophenylsulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone can be compared with similar compounds such as:
1-(2-Methoxyphenyl)-4-[(2-chlorophenyl)sulfonyl]-2-piperazinone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(2-Methoxyphenyl)-4-[(2-methylphenyl)sulfonyl]-2-piperazinone: Contains a methylphenyl group, leading to different chemical properties and reactivity.
The uniqueness of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H17N3O6S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C17H17N3O6S/c1-26-15-8-4-2-6-13(15)19-11-10-18(12-17(19)21)27(24,25)16-9-5-3-7-14(16)20(22)23/h2-9H,10-12H2,1H3 |
InChI-Schlüssel |
YZUQFQDDJZNUFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
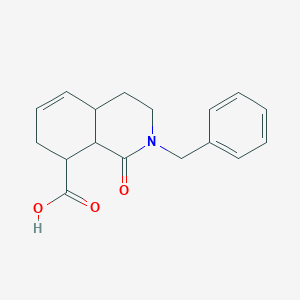
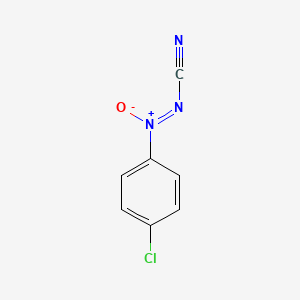


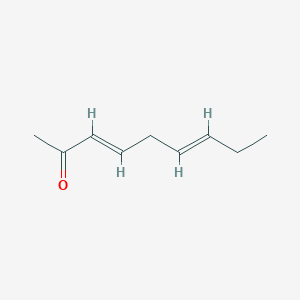

![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)

